molecular formula C7H8LiNO3S B2525248 Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate CAS No. 2219419-49-3

Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate

Cat. No.: B2525248
CAS No.: 2219419-49-3
M. Wt: 193.15
InChI Key: BSEHGEPYCSBPRV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C7H10LiNO3S and a molecular weight of 195.16 g/mol This compound is known for its unique structure, which includes a lithium ion coordinated to a 4-methoxy-5-methylpyridine-3-sulfinate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate typically involves the reaction of 4-methoxy-5-methylpyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, with additional steps for purification and quality control. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfinate or thiol derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate involves its interaction with molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors by displacing other metal ions, such as sodium or potassium, in biological systems. This can lead to changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike other lithium salts, it contains a pyridine-sulfinate ligand, which may confer distinct chemical and biological properties .

Biological Activity

Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a methoxy group and a sulfinate moiety. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to the lithium ion, which can modulate enzyme and receptor activities by displacing other metal ions such as sodium or potassium in biological systems. This displacement can lead to alterations in cellular signaling pathways and metabolic processes.

Key Mechanisms:

  • Enzyme Modulation: Lithium ions have been shown to affect various enzymes involved in neurotransmitter signaling, potentially influencing mood regulation and cognitive functions.
  • Receptor Interaction: The compound may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.

Antidepressant Effects

Research indicates that lithium compounds, including this compound, may exhibit antidepressant properties. Lithium is widely recognized for its efficacy in treating bipolar disorder and major depressive disorder. The compound's ability to stabilize mood can be linked to its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuroprotective Properties

Lithium ions are known to possess neuroprotective effects, which may be beneficial in neurodegenerative diseases such as Alzheimer's. The compound's interaction with metal ions could help mitigate oxidative stress and inflammation in neuronal tissues .

Case Studies and Research Findings

Several studies have explored the biological activity of lithium compounds:

  • Mood Stabilization in Bipolar Disorder:
    • A clinical study demonstrated that patients treated with lithium showed significant improvements in mood stabilization compared to placebo groups. The mechanism was linked to the modulation of neurotransmitter levels.
  • Neuroprotection Against Oxidative Stress:
    • In vitro studies indicated that lithium compounds could reduce oxidative damage in neuronal cells exposed to harmful agents. This protective effect was associated with enhanced antioxidant enzyme activity .
  • Impact on Cellular Signaling:
    • Research has shown that lithium can influence signaling pathways involved in cell survival and apoptosis, suggesting potential applications in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other lithium salts commonly used in therapeutic applications.

CompoundPrimary UseUnique Properties
Lithium CarbonateTreatment of bipolar disorderWell-established efficacy; long-term use
Lithium CitrateMood stabilizationAlternative formulation with fewer side effects
Lithium OrotateDietary supplementClaims of mood stabilization; less clinical evidence
This compoundPotential antidepressant & neuroprotective agentUnique pyridine-sulfinate structure; novel applications

Properties

IUPAC Name

lithium;4-methoxy-5-methylpyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Li/c1-5-3-8-4-6(12(9)10)7(5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEHGEPYCSBPRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN=CC(=C1OC)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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